m-PEG3-S-PEG2-OH
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Overview
Description
m-PEG3-S-PEG2-OH: is a polyethylene glycol-based compound that serves as a linker in proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. It is commonly used in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-S-PEG2-OH typically involves the reaction of polyethylene glycol derivatives with specific functional groups. The process often includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with a thiol-containing compound to introduce the sulfur atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG3-S-PEG2-OH can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or sulfur atoms, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various functionalized derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: m-PEG3-S-PEG2-OH is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound is employed to create PROTACs that target specific proteins for degradation, aiding in the study of protein-protein interactions and cellular pathways .
Medicine: The compound is used in the development of targeted therapies for diseases such as cancer, where PROTACs can selectively degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is utilized in the production of PROTAC-based drugs, which offer a novel approach to drug development by targeting previously “undruggable” proteins .
Mechanism of Action
m-PEG3-S-PEG2-OH functions as a linker in PROTACs, which consist of two ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein into proximity with the ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
m-PEG3-S-PEG3-OH: Another polyethylene glycol-based linker with similar properties but a different chain length.
m-PEG3-S-PEG4-OH: A longer-chain variant that offers different solubility and flexibility characteristics.
Uniqueness: m-PEG3-S-PEG2-OH is unique due to its specific chain length and functional groups, which provide optimal solubility and reactivity for the synthesis of PROTACs. Its balance of hydrophilicity and reactivity makes it particularly suitable for applications in both aqueous and organic media .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O6S/c1-15-4-5-17-7-9-19-11-13-20-12-10-18-8-6-16-3-2-14/h14H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIYONNKPBBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCSCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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